molecular formula C20H21N2O6P B14992103 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-benzyl-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-benzyl-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14992103
M. Wt: 416.4 g/mol
InChI Key: XHBCBUNLWOUMKW-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes The oxazole ring can be formed through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a phosphonate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N2O6P

Molecular Weight

416.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-benzyl-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21N2O6P/c1-24-29(23,25-2)20-19(28-18(22-20)11-14-6-4-3-5-7-14)21-12-15-8-9-16-17(10-15)27-13-26-16/h3-10,21H,11-13H2,1-2H3

InChI Key

XHBCBUNLWOUMKW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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